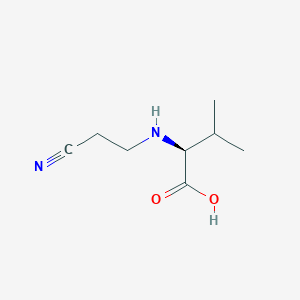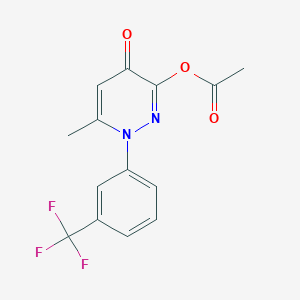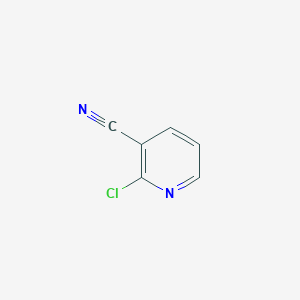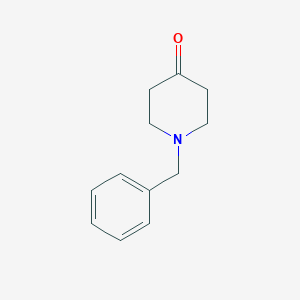
N-(2-Cyanoethyl)valine
Übersicht
Beschreibung
N-(2-Cyanoethyl)valine is a modified amino acid that arises from acrylonitrile modification of N-terminal amino acid in hemoglobin . It is used as a biomarker of long-term or historical exposure to acrylonitrile, a byproduct of smoking cigarettes . The molecular formula of N-(2-Cyanoethyl)valine is C8H14N2O2 .
Synthesis Analysis
N-(2-Cyanoethyl)valine can be synthesized from L-valine . The reaction involves L-valine suspended in water, to which an 85% solution of potassium hydroxide is added at 20°C. This is followed by the addition of acrylonitrile in water at 0-5°C for 4.5-5.5 hours . The product is then analyzed following its release from the protein by a modified Edman degradation procedure .Molecular Structure Analysis
The molecular weight of N-(2-Cyanoethyl)valine is 170.21 . The structure includes freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors .Chemical Reactions Analysis
N-(2-Cyanoethyl)valine is the product of the reaction of acrylonitrile with the N-terminal valine in hemoglobin . This reaction is used to monitor exposure to acrylonitrile .Physical And Chemical Properties Analysis
N-(2-Cyanoethyl)valine has a density of 1.1±0.1 g/cm3, a boiling point of 338.8±27.0 °C at 760 mmHg, and a flash point of 158.7±23.7 °C . It also has a polar surface area of 73 Å2 and a molar volume of 158.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
DNA Synthesis and Oligonucleotide Chemistry
- Details : When incorporated into DNA strands during solid-phase synthesis, this compound helps protect the growing chain from undesired reactions. It reacts with the 3’-hydroxyl group of the nucleotide, allowing controlled elongation of the DNA sequence .
Miscibility and Solubility
- Details : N-(2-Cyanoethyl)-L-valine is miscible with chloroform and dichloromethane but reacts violently with water. It is incompatible with alcohols and strong bases .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(2-Cyanoethyl)-L-valine is a derivative of natural or synthetic nucleosides . It is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs . The primary targets of N-(2-Cyanoethyl)-L-valine are the nucleosides in the DNA or RNA strands .
Mode of Action
N-(2-Cyanoethyl)-L-valine interacts with its targets through a process known as phosphoramidite chemistry . This chemistry involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . This process allows for the sequential addition of new bases to the DNA chain in a cyclic reaction .
Biochemical Pathways
The biochemical pathway involved in the action of N-(2-Cyanoethyl)-L-valine is the synthesis of oligonucleotides . This process mimics natural processes and allows for the accurate assembly of custom oligonucleotide sequences . The 2-cyanoethyl group is employed to protect a phosphate group in the context of a synthesis .
Pharmacokinetics
The pharmacokinetics of N-(2-Cyanoethyl)-L-valine involves its rapid absorption and distribution throughout the body . After administration, it causes sustained elevations of phenylethylamine concentrations and elimination of phenylethylamine is markedly decreased in these tissues relative to the situation after administration of phenylethylamine itself .
Result of Action
The result of the action of N-(2-Cyanoethyl)-L-valine is the formation of oligonucleotides . These oligonucleotides can be used in various applications such as gene expression studies, diagnostics, and therapeutics . N-(2-Cyanoethyl)-L-valine is a result of the exposure to acrylonitrile and is used as a biomarker of long-term or historical exposure to acrylonitrile .
Action Environment
The action of N-(2-Cyanoethyl)-L-valine is influenced by environmental factors such as the presence of other chemicals and the pH of the environment . For instance, the presence of acrylonitrile can lead to the formation of N-(2-Cyanoethyl)-L-valine . Additionally, the pH of the environment can affect the rate of the phosphoramidite chemistry involved in the action of N-(2-Cyanoethyl)-L-valine .
Eigenschaften
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)valine | |
CAS RN |
51078-49-0 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)








![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)



![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)